molecular formula C5H6F2N4O B6173957 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2758003-03-9

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No. B6173957
CAS RN: 2758003-03-9
M. Wt: 176.1
InChI Key:
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Description

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide (DFETC) is a fluorinated triazole derivative that has been studied for its potential uses in scientific research. It is an important compound in the field of synthetic organic chemistry due to its wide range of applications, including as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as an inhibitor of enzymes. DFETC is also a useful tool for understanding the mechanisms of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to interact with enzymes through hydrogen bonding and electrostatic interactions. It is thought to inhibit enzymes by forming a complex with the enzyme, preventing the enzyme from binding to its substrate.
Biochemical and Physiological Effects
2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been studied for its potential biochemical and physiological effects. In animal studies, 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound, with a low melting point and a low volatility. Additionally, it is soluble in a variety of organic solvents and can be easily synthesized from readily available starting materials. However, 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide also has some limitations. It is not very water-soluble, and it is not very stable in the presence of strong acids or bases.

Future Directions

There are several potential future directions for research involving 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide. One potential direction is to further study the mechanisms of action of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide in biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide, such as its potential use as an inhibitor of enzymes involved in the breakdown of neurotransmitters. Finally, further research could be conducted to explore the potential uses of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide in organic synthesis and metal-catalyzed reactions.

Synthesis Methods

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2,2-difluoroacetic acid with hydrazine in the presence of a catalyst. The reaction of 2,2-difluoroacetic acid with hydrazine in the presence of a base has also been reported to give 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide in good yields. Additionally, 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide can be synthesized from 2,2-difluoroethanol and 4-cyano-1,2,3-triazole in the presence of a catalyst.

Scientific Research Applications

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been used in scientific research as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as an inhibitor of enzymes. It has been used in the synthesis of a variety of compounds, including heterocycles, polymers-supported reagents, and biologically active molecules. Additionally, 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide has been used to study the mechanisms of biochemical and physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide involves the reaction of 2,2-difluoroethyl azide with ethyl propiolate to form 2-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester, which is then hydrolyzed to form the desired product.", "Starting Materials": [ "2,2-difluoroethyl azide", "ethyl propiolate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,2-difluoroethyl azide in ethanol.", "Step 2: Add ethyl propiolate to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide to the reaction mixture and stir for 2 hours.", "Step 4: Add water to the reaction mixture and stir for 1 hour.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS RN

2758003-03-9

Product Name

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide

Molecular Formula

C5H6F2N4O

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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